molecular formula C11H13BrFN B2853123 6-Bromo-2-ethyl-8-fluoro-3,4-dihydro-1H-isoquinoline CAS No. 2287298-78-4

6-Bromo-2-ethyl-8-fluoro-3,4-dihydro-1H-isoquinoline

Cat. No.: B2853123
CAS No.: 2287298-78-4
M. Wt: 258.134
InChI Key: ZYLFZNBOMLJCDZ-UHFFFAOYSA-N
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Description

6-Bromo-2-ethyl-8-fluoro-3,4-dihydro-1H-isoquinoline is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-ethyl-8-fluoro-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common method includes the bromination of 2-ethyl-8-fluoro-3,4-dihydro-1H-isoquinoline using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-ethyl-8-fluoro-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: Reduction of the isoquinoline ring can lead to the formation of tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 6-substituted-2-ethyl-8-fluoro-3,4-dihydro-1H-isoquinoline derivatives.

    Oxidation: Formation of 6-bromo-2-ethyl-8-fluoroquinoline.

    Reduction: Formation of 6-bromo-2-ethyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline.

Scientific Research Applications

6-Bromo-2-ethyl-8-fluoro-3,4-dihydro-1H-isoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-ethyl-8-fluoro-3,4-dihydro-1H-isoquinoline depends on its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain biological targets. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-fluoro-3,4-dihydro-2(1H)-isoquinolinecarboxamide
  • 6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one
  • 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Uniqueness

6-Bromo-2-ethyl-8-fluoro-3,4-dihydro-1H-isoquinoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The ethyl group at the 2-position and the fluorine atom at the 8-position, along with the bromine atom, make it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

6-bromo-2-ethyl-8-fluoro-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c1-2-14-4-3-8-5-9(12)6-11(13)10(8)7-14/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLFZNBOMLJCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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